

4-Bromo-1,2-thiazol-5-amine IUPAC name

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Compound of Interest

Compound Name: 4-Bromo-1,2-thiazol-5-amine

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An In-Depth Technical Guide to 4-Bromo-5-methyl-1,3-thiazol-2-amine

This guide provides a comprehensive overview of 4-bromo-5-methyl-1,3-thiazol-2-amine, a substituted thiazole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited public information on **4-Bromo-1,2-thiazol-5-amine**, this document focuses on the closely related and well-documented compound, 4-bromo-5-methyl-1,3-thiazol-2-amine. The thiazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the one detailed herein, valuable subjects of study. [\[1\]](#)[\[2\]](#)

Chemical Identity and Properties

The IUPAC name for the compound is 4-bromo-5-methyl-1,3-thiazol-2-amine[\[3\]](#). It is a halogenated aminothiazole derivative with a molecular formula of C₄H₅BrN₂S.

Table 1: Physicochemical Properties of 4-bromo-5-methyl-1,3-thiazol-2-amine

Property	Value	Source
IUPAC Name	4-bromo-5-methyl-1,3-thiazol-2-amine	[3]
CAS Number	1209167-05-4	
Molecular Formula	C4H5BrN2S	[4]
Molecular Weight	193.07 g/mol	
Appearance	Solid	[5]
SMILES	<chem>CC1=C(Br)SC(N)=N1</chem>	[3]
InChI	InChI=1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)	[5]

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminothiazoles can be achieved through various routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thiourea derivative.

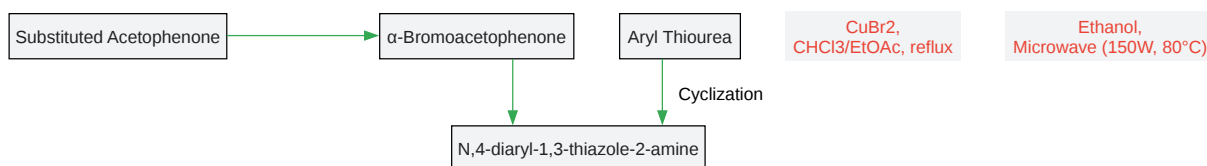
General Synthesis of N,4-diaryl-1,3-thiazole-2-amines

A relevant synthetic approach involves the reaction of α -bromoacetophenones with aryl thioureas. This method can be adapted for the synthesis of various substituted thiazole-2-amines.

Experimental Protocol:

- α -Bromination of Acetophenones:** The starting acetophenone is subjected to α -bromination using a brominating agent such as copper(II) bromide in a suitable solvent system like chloroform-ethyl acetate. The mixture is refluxed to yield the corresponding α -bromoacetophenone[6].
- Cyclization Reaction:** The resulting α -bromoacetophenone is then reacted with an appropriate aryl thiourea in ethanol. The reaction can be efficiently carried out under

microwave irradiation (e.g., 150 W at 80°C) for a short duration (e.g., 5 minutes) to yield the desired N,4-diaryl-1,3-thiazole-2-amine[6].



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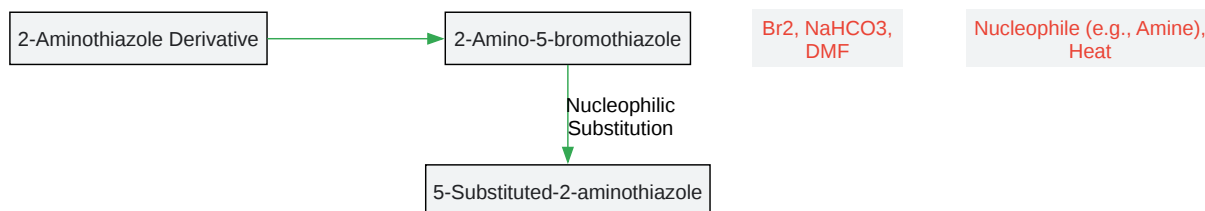
General synthesis pathway for N,4-diaryl-1,3-thiazole-2-amines.

Halogenation and Nucleophilic Substitution of 2-Aminothiazoles

Another synthetic strategy involves the direct halogenation of a 2-aminothiazole precursor, followed by nucleophilic substitution.

Experimental Protocol:

- **Halogenation:** The 2-aminothiazole derivative is dissolved in a suitable solvent like dimethylformamide (DMF). Bromine is then added to the solution, and the mixture is stirred at room temperature. Sodium hydrogen carbonate is subsequently added to neutralize the reaction[7].
- **Nucleophilic Substitution:** A nucleophile, such as an amine or sodium sulfide, is then added to the reaction mixture. The mixture is heated to facilitate the displacement of the bromide, yielding the 5-substituted-2-aminothiazole[7].



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Two-step synthesis of 5-substituted-2-aminothiazoles.

Spectroscopic Data

While specific spectral data for 4-bromo-5-methyl-1,3-thiazol-2-amine is not readily available in the public domain, data from closely related compounds can provide expected spectral characteristics.

Table 2: Representative Spectroscopic Data for a Substituted 2-Aminothiazole Derivative

Data Type	Description
IR (KBr, cm^{-1})	Peaks around 3456-3263 (N-H stretching), 3099 (aromatic C-H stretching), 1622 (C=N stretching), and in the lower frequency region for C-Br stretching.
^1H NMR (DMSO- d_6 , δ ppm)	A singlet for the methyl group protons (around 2.15 ppm), and a broad singlet for the amine protons (exchangeable with D_2O , around 7.13 ppm).
^{13}C NMR (DMSO- d_6 , δ ppm)	Signals for the methyl carbon (around 15.9 ppm), the C4 and C5 carbons of the thiazole ring (e.g., 109.0 and 153.6 ppm), and the C2 carbon attached to the amino group (around 168.5 ppm).

Note: The chemical shifts are illustrative and based on a similar compound, 5,5'-bis(2-amino-4-methyl thiazole)sulfide[7]. Actual values for 4-bromo-5-methyl-1,3-thiazol-2-amine may vary.

Biological Activity and Potential Applications

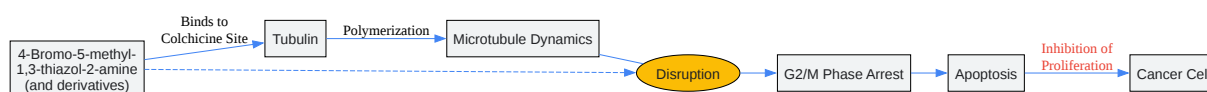
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].

Antimicrobial and Anti-tubercular Activity

Substituted aminothiazoles have shown potential as antibacterial and anti-tubercular agents. The presence of a halogen, such as bromine, can influence the biological activity of the molecule. For instance, certain thiazole derivatives have demonstrated excellent anti-tubercular action against *Mycobacterium tuberculosis*[1].

Anticancer Activity

Several N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors with potent antiproliferative activity against various cancer cell lines[6]. These compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution pattern on the aryl rings and the thiazole core plays a crucial role in their anticancer efficacy[6].



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Potential mechanism of anticancer activity for thiazole derivatives.

Conclusion

4-Bromo-5-methyl-1,3-thiazol-2-amine represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its derivatives hold promise in the fields of oncology and infectious

diseases. Further research into the specific biological activities and structure-activity relationships of this compound and its analogues is warranted to fully explore its therapeutic potential.

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